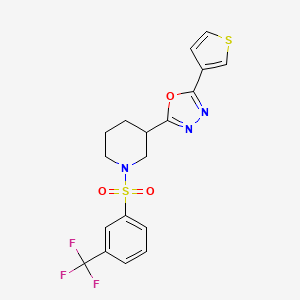![molecular formula C14H13N3O2 B2722911 2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile CAS No. 1164508-01-3](/img/structure/B2722911.png)
2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile is a chemical compound with the molecular formula C14H13N3O2 and a molecular weight of 255.27 g/mol. This compound is characterized by its unique structure, which includes a methoxy group, a methoxyanilino group, and a propenylidene malononitrile moiety.
Méthodes De Préparation
The synthesis of 2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile typically involves multistep reactions. One common method includes the reaction of malononitrile with an appropriate aldehyde and aniline derivative under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy or methoxyanilino groups are replaced by other functional groups.
Condensation: The compound can participate in condensation reactions with other carbonyl-containing compounds to form more complex structures.
Applications De Recherche Scientifique
2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and dyes.
Medicine: It is being explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with nucleic acids .
Comparaison Avec Des Composés Similaires
2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile can be compared with similar compounds such as:
Malononitrile dimer: This compound is used in the synthesis of various heterocyclic motifs and has applications in medicinal chemistry.
Indole derivatives: These compounds have diverse biological activities and are used in the development of therapeutic agents.
Quinolone derivatives: Known for their pharmaceutical and biological activities, these compounds are valuable in drug research and development.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
IUPAC Name |
2-[(E)-1-methoxy-3-(4-methoxyanilino)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-18-13-5-3-12(4-6-13)17-8-7-14(19-2)11(9-15)10-16/h3-8,17H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSHEGHITQYAPG-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=C(C#N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/C(=C(C#N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclopropyl-2-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2722829.png)
![N-[2-(4-sulfamoylphenyl)ethyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide](/img/structure/B2722830.png)


![butyl 4-[2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate](/img/structure/B2722835.png)

![4-fluoro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2722837.png)
![5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate](/img/structure/B2722840.png)

![N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide](/img/structure/B2722844.png)

![4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane](/img/structure/B2722849.png)

